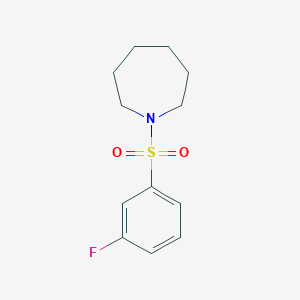

1-(3-Fluorobenzenesulfonyl)azepane

Description

Contextualization within Modern Organic and Medicinal Chemistry Research

In the realm of modern organic synthesis, the development of efficient methods for the construction of medium-sized rings like azepane remains a challenge. nih.gov The incorporation of a sulfonyl moiety not only influences the conformational properties of the azepane ring but also provides a handle for further functionalization. From a medicinal chemistry perspective, the sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents. amanote.com The combination of this group with the azepane scaffold, which is present in several bioactive natural products and synthetic compounds, creates a molecular framework with considerable potential for interacting with biological targets. mdpi.com The introduction of a fluorine atom onto the benzenesulfonyl ring, as in 1-(3-Fluorobenzenesulfonyl)azepane, can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. nih.govresearchgate.net

Rationale for Investigating Novel Sulfonylazepane Scaffolds as Research Probes and Intermediates

The investigation of novel sulfonylazepane scaffolds like this compound is driven by their potential utility in several key areas of chemical research. As research probes, these molecules can be employed to explore the binding pockets of enzymes and receptors, helping to elucidate structure-activity relationships (SAR). The specific substitution pattern and conformational rigidity of the sulfonylazepane core can provide valuable insights into the requirements for molecular recognition.

Furthermore, these compounds serve as crucial synthetic intermediates. The sulfonyl group can act as a directing group or be transformed into other functionalities, while the azepane ring can be further elaborated to construct more complex molecular architectures. The presence of a fluorine atom offers an additional site for modification or can serve as a reporter group in certain analytical techniques.

Overview of Advanced Research Methodologies Employed in Sulfonylazepane Studies

The study of sulfonylazepane derivatives leverages a host of advanced research methodologies. The synthesis of the azepane ring itself often involves sophisticated techniques such as ring-closing metathesis, transition-metal-catalyzed cyclizations, or ring expansion strategies. nih.gov For the sulfonylation step, established methods involving the reaction of an amine with a sulfonyl chloride are commonly used.

Characterization of these compounds relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise connectivity and stereochemistry of the molecule. Mass Spectrometry (MS) provides accurate molecular weight determination, and Infrared (IR) spectroscopy confirms the presence of key functional groups like the sulfonyl and amine moieties. X-ray crystallography can offer definitive proof of the three-dimensional structure in the solid state.

Chemical Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)sulfonylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2S/c13-11-6-5-7-12(10-11)17(15,16)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHVVMJLZJBCQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1 3 Fluorobenzenesulfonyl Azepane

Retrosynthetic Analysis and Key Disconnections for the Azepane Sulfonamide Moiety

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. icj-e.org For 1-(3-Fluorobenzenesulfonyl)azepane, the most logical disconnection is at the sulfonamide bond, which separates the molecule into two key synthons: the azepane ring and the 3-fluorobenzenesulfonyl moiety. This leads to two primary precursors: azepane and 3-fluorobenzenesulfonyl chloride.

This disconnection is strategic because the formation of sulfonamide bonds is a well-established and generally high-yielding reaction. wikipedia.org The synthesis of each precursor can then be addressed independently.

Strategies for Azepane Ring Construction and Functionalization in Research Settings

The seven-membered azepane ring is a common scaffold in biologically active compounds. mdpi.comnih.gov Its synthesis, however, can be challenging due to the entropic and enthalpic factors associated with forming medium-sized rings. nih.gov Several methods have been developed to construct and functionalize the azepane core in research settings. researchgate.netresearchgate.net

Ring-Closing Reactions for Seven-Membered Nitrogen Heterocycles

Ring-closing reactions are a direct approach to forming the azepane ring from an acyclic precursor. One of the most powerful techniques is ring-closing metathesis (RCM), which has been successfully employed for the synthesis of various carbocycles and heterocycles, including azepanes. mdpi.comresearchgate.net This method typically involves an acyclic diene that, in the presence of a suitable catalyst (often ruthenium-based), undergoes an intramolecular cyclization to form the seven-membered ring.

Another approach involves intramolecular cyclization through reductive amination or epoxide ring-opening with amines. mdpi.com For instance, a linear precursor containing both an amine and a carbonyl group (or a latent carbonyl group) can be cyclized under reductive conditions to form the azepane ring.

Ring-Expansion Methodologies from Smaller Cyclic Precursors

An alternative to direct cyclization is the expansion of a pre-existing smaller ring, such as a piperidine (B6355638) or pyrrolidine (B122466). researchgate.netnih.govresearchgate.net This strategy can offer excellent stereochemical control. rsc.org The Dowd-Beckwith reaction, for example, is a known method for the ring expansion of cyclic ketones. researchgate.net Photochemical dearomative ring expansion of nitroarenes has also emerged as a strategy to access complex azepanes from simple starting materials. researchgate.net This method transforms a six-membered benzene (B151609) ring into a seven-membered ring system. researchgate.net

Multicomponent Reactions and Tandem Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient route to complex molecules. rsc.org Tandem or cascade reactions, involving a sequence of intramolecular transformations, can also be employed for the construction of the azepane scaffold. mdpi.comnih.gov For example, a gold-catalyzed two-step [5+2] annulation has been reported for the synthesis of azepan-4-ones, which are precursors to other functionalized azepanes.

Methods for Introducing the Benzenesulfonyl Moiety

The introduction of the 3-fluorobenzenesulfonyl group is the final key step in the synthesis of the target molecule. This is typically achieved through the formation of a sulfonamide bond.

Sulfonamide Bond Formation Reactions

The most common and classical method for forming a sulfonamide bond is the reaction of a sulfonyl chloride with an amine. wikipedia.orgsnmjournals.orgwikipedia.org In the context of this compound, this would involve the reaction of azepane with 3-fluorobenzenesulfonyl chloride. nih.gov This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. wikipedia.org

The requisite 3-fluorobenzenesulfonyl chloride is a commercially available reagent. chemicalbook.comlookchem.comvaleshvarbiotech.comsigmaaldrich.com It can be prepared from 1,3-benzenedisulfonyl fluoride (B91410). chemicalbook.com

Alternative methods for sulfonamide bond formation are also being explored, such as the photosensitized nickel-catalyzed coupling of sulfonamides with aryl halides. princeton.edu Another innovative approach involves a one-pot synthesis from unactivated carboxylic acids and amines via an aromatic decarboxylative halosulfonylation. nih.gov

Stereoselective Sulfonylation Approaches

Achieving stereoselectivity in the synthesis of N-sulfonylated azepanes is a significant challenge, primarily because the nitrogen atom in the azepane ring is typically prochiral, not chiral, unless the ring itself contains stereocenters. However, if a chiral center is present on the azepane ring, diastereoselective sulfonylation can be achieved. Furthermore, the introduction of chirality can be accomplished through the use of chiral catalysts in asymmetric synthesis.

One conceptual approach to stereoselective synthesis involves the use of a chiral azepane derivative. For instance, a diastereomerically pure azepane, synthesized through methods like piperidine ring expansion, can be reacted with 3-fluorobenzenesulfonyl chloride. The inherent chirality of the azepane would direct the sulfonylation to one face, leading to a diastereomerically enriched product. The stereochemistry of the final product would be confirmed by techniques such as X-ray crystallography of a suitable crystalline derivative.

In the absence of a pre-existing stereocenter on the azepane ring, asymmetric catalysis offers a powerful tool for enantioselective sulfonylation. Palladium-catalyzed asymmetric addition of arylboronic acids to cyclic N-sulfonyl imines has been shown to produce chiral cyclic sulfonamides with high enantiomeric excess. rsc.orgnih.gov While this method applies to the synthesis of C-chiral sulfonamides, the development of analogous methods for N-sulfonylation of prochiral amines remains an active area of research. A hypothetical stereoselective sulfonylation of azepane could employ a chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand, to differentiate between the two enantiotopic lone pairs of the nitrogen atom.

The following table illustrates a hypothetical comparison of different chiral catalysts for the asymmetric sulfonylation of a prochiral cyclic amine, based on general principles of asymmetric catalysis.

Table 1: Hypothetical Catalyst Screening for Asymmetric Sulfonylation

| Catalyst Type | Chiral Ligand/Motif | Expected Enantiomeric Excess (ee %) | Potential Advantages | Potential Challenges |

| Transition Metal Catalyst | Chiral Phosphine (B1218219) Ligand | 70-95 | High turnover numbers, broad substrate scope. | Metal contamination, sensitivity to air and moisture. |

| Organocatalyst | Chiral Amine (e.g., Cinchona alkaloid derivative) | 60-90 | Metal-free, often robust and readily available. | Lower turnover frequency, higher catalyst loading. |

| Biocatalyst | Engineered Enzyme (e.g., a sulfotransferase) | >99 | High enantioselectivity, mild reaction conditions. | Substrate specificity, enzyme stability and availability. |

Advanced Synthetic Strategies and Optimization in Research

Modern synthetic chemistry has seen the advent of novel technologies and catalytic systems that offer significant advantages in terms of efficiency, selectivity, and sustainability. These advanced strategies are applicable to the synthesis of this compound, providing avenues for route optimization and the exploration of novel chemical space.

Catalytic Approaches (e.g., Transition Metal, Organocatalysis, Biocatalysis)

Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N and S-N bonds. For the synthesis of this compound, a palladium- or copper-catalyzed coupling of azepane with a suitable 3-fluorobenzenesulfonyl precursor could be envisaged. For instance, a reaction between azepane and 3-fluorobenzenethiol, followed by an oxidative coupling, could be facilitated by a copper catalyst. researchgate.net Alternatively, palladium-catalyzed amination of an aryl halide or triflate with azepane, followed by sulfonylation, represents another viable route. lookchem.com These methods often proceed under mild conditions and exhibit broad functional group tolerance.

Organocatalysis: Organocatalysis provides a metal-free alternative for the synthesis of chiral molecules. nih.gov Chiral amines, thioureas, and phosphoric acids have been successfully employed in a variety of asymmetric transformations. nih.gov In the context of this compound synthesis, a chiral organocatalyst could potentially be used to achieve enantioselective N-sulfonylation of azepane. This approach is particularly attractive due to the lower toxicity and cost of organocatalysts compared to many transition metals.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and sustainability. nih.govunimi.itnih.govangelinifinechemicals.com While the direct enzymatic sulfonylation of azepane is not a widely established method, the desymmetrization of a prochiral azepane derivative by an enzyme to generate a chiral intermediate is a plausible strategy. This chiral intermediate could then be converted to the target molecule. Furthermore, the biocatalytic production of chiral amines from ketones using transaminases has been successfully applied in pharmaceutical manufacturing and could be adapted for the synthesis of chiral azepane precursors. nih.gov

The following table summarizes the key features of these catalytic approaches.

Table 2: Comparison of Catalytic Approaches for Sulfonamide Synthesis

| Catalytic Approach | Catalyst Example | Key Advantages | Key Disadvantages |

| Transition Metal Catalysis | Palladium(II) acetate (B1210297) with a phosphine ligand | High efficiency, broad substrate scope, mild reaction conditions. | Potential for metal contamination in the product, cost of precious metals. |

| Organocatalysis | Chiral bifunctional thiourea | Metal-free, often robust and insensitive to air/moisture. | Can require higher catalyst loadings, may have a narrower substrate scope. |

| Biocatalysis | Transaminase | Exceptional stereoselectivity, environmentally benign (aqueous media). | Substrate specificity can be a limitation, enzyme stability and cost. |

Photochemical and Flow Chemistry Techniques in Synthesis Research

Photochemical Synthesis: Photochemical reactions, which utilize light to initiate chemical transformations, offer unique opportunities for the synthesis of complex molecules. mdpi.comresearchgate.netdntb.gov.ua For the synthesis of this compound, a photochemical approach could involve the generation of a sulfonyl radical from a suitable precursor, which then reacts with azepane. Another possibility is the photochemical dearomative ring expansion of a nitroarene to form a polysubstituted azepane, which could then be further functionalized. researchgate.net

Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, has emerged as a powerful tool for organic synthesis. nih.govrsc.org It offers advantages such as enhanced safety, improved reaction control, and ease of scalability. The synthesis of this compound could be adapted to a flow process, where solutions of azepane and 3-fluorobenzenesulfonyl chloride are mixed in a reactor coil at a controlled temperature and residence time. This would allow for precise control over the reaction conditions, potentially leading to higher yields and purity.

Purification and Isolation Techniques for Academic Research Production

The purification and isolation of this compound from the reaction mixture are crucial steps to obtain the compound in high purity for subsequent characterization and biological evaluation. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Chromatography: Column chromatography is a widely used technique for the purification of organic compounds. For this compound, a silica (B1680970) gel column is typically employed. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate is commonly used. The polarity of the eluent is gradually increased to elute the product from the column.

High-performance liquid chromatography (HPLC) offers higher resolution and is often used for the final purification of small quantities of a compound or for analytical purposes. mdpi.com A reversed-phase C18 column is commonly used for the purification of moderately polar compounds like sulfonamides. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid such as trifluoroacetic acid (TFA) to improve peak shape.

Crystallization: Crystallization is an effective method for purifying solid compounds. If this compound is a solid at room temperature, it can be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent is determined by the solubility of the compound at different temperatures. An ideal solvent would dissolve the compound at an elevated temperature but not at room temperature, allowing the pure compound to crystallize upon cooling while impurities remain in the solution.

The following table provides a general guide for selecting a purification technique.

Table 3: Purification and Isolation Techniques

| Technique | Principle | Typical Application | Advantages | Disadvantages |

| Column Chromatography | Adsorption | Routine purification of reaction mixtures. | Versatile, scalable. | Can be time-consuming, uses large volumes of solvent. |

| High-Performance Liquid Chromatography (HPLC) | Partition | Final purification of small quantities, analytical separation. | High resolution, automated. | Expensive equipment, limited scalability for preparative work. |

| Crystallization | Differential solubility | Purification of solid compounds. | Can yield very pure material, scalable. | Not suitable for oils or amorphous solids, requires finding a suitable solvent. |

Mechanistic Investigations of Chemical Transformations Involving 1 3 Fluorobenzenesulfonyl Azepane

Exploration of Reaction Pathways and Identification of Intermediates

The chemical reactivity of 1-(3-Fluorobenzenesulfonyl)azepane is dictated by the constituent functional groups: the azepane ring, the sulfonyl group, and the fluorophenyl ring. Transformations can be directed at each of these sites, leading to a variety of reaction pathways and intermediates.

Ring Contraction and Rearrangement: N-Sulfonylated azepane systems can undergo ring contraction to form more stable five- or six-membered rings, such as piperidines or pyrrolidines. acs.org This type of transformation is often observed in related heterocyclic systems, such as the ring contraction of 2,5-dihydrobenzo[f] acs.orgcas.cnwisc.eduthiadiazepine 1,1-dioxides to 4H-benzo[b] cas.cnmit.eduthiazine 1,1-dioxides. researchgate.net Such rearrangements could proceed through complex intermediates, potentially involving cleavage and reformation of carbon-nitrogen or carbon-sulfur bonds.

Reactions Involving the Sulfonyl Group: The sulfonyl group is a key reactive center. Mechanistic studies on the sulfonylation of anilines suggest that reactions involving sulfonyl groups can proceed through radical intermediates. rsc.org For instance, the use of radical traps like TEMPO in sulfonylation reactions has been shown to significantly decrease product yield, indicating a mechanism involving radical species. rsc.org It is plausible that transformations of this compound could involve the formation of sulfonyl radicals under specific photolytic or catalytic conditions.

C-H Functionalization: Palladium-catalyzed direct arylation via C-H activation is a powerful method for forming C-C bonds. theses.fr While direct functionalization of the azepane ring is challenging, the 3-fluorophenyl group offers sites for C-H activation. Depending on the catalyst and reaction conditions, arylation could be directed to positions ortho or meta to the sulfonyl group, leading to biaryl structures. theses.fr The reaction proceeds through a palladium(II) intermediate, and selectivity can be influenced by solvent polarity and the nature of the base used. acs.org

Table 1: Potential Reaction Pathways and Intermediates

| Reaction Type | Target Site | Potential Intermediates | Plausible Products |

|---|---|---|---|

| Ring Contraction | Azepane Ring | Carbocationic or strained-ring species | Substituted Piperidine (B6355638)/Pyrrolidine (B122466) Derivatives |

| Radical-mediated Reactions | Sulfonyl Group | Sulfonyl Radicals | Desulfonylated or rearranged products |

Kinetics and Thermodynamics of Key Transformations in Sulfonylazepane Systems

The outcome of chemical reactions involving sulfonylazepane systems is governed by the interplay between kinetics and thermodynamics. berkeley.edu A reaction may favor the most rapidly formed product (kinetic control) or the most stable product (thermodynamic control), depending on the reaction conditions.

Kinetic vs. Thermodynamic Control: In many chemical transformations, a competition exists between different reaction pathways. berkeley.edu For example, in the synthesis of layered oxides, reaction pathways often proceed through multiple non-equilibrium intermediates (kinetic products) before reaching the final, most stable phase (thermodynamic product). berkeley.edu This principle is applicable to sulfonylazepane systems where, for instance, a ring-contraction reaction might initially yield a kinetically favored, less-substituted pyrrolidine, which could then rearrange to a more thermodynamically stable piperidine derivative upon prolonged reaction time or heating.

The selection between kinetic and thermodynamic products can be influenced by several factors:

Temperature: Lower temperatures often favor the kinetic product by providing insufficient energy to overcome the activation barrier to the thermodynamic product. Higher temperatures favor the thermodynamic product.

Reaction Time: Shorter reaction times can isolate the kinetic product, while longer times allow for equilibrium to be established, favoring the thermodynamic product.

Catalyst: A catalyst can lower the activation energy for a specific pathway, thereby influencing the product distribution.

Studies on chlorosilane dismutation have shown that while thermodynamic data can predict the equilibrium composition of a reaction mixture, kinetic characteristics are necessary to understand the actual composition at a given time. mdpi.com The rate constants for forward and reverse reactions determine how quickly equilibrium is reached. mdpi.com Similarly, for reactions of this compound, understanding both the thermodynamic stability of potential products and the kinetic barriers to their formation is crucial for predicting and controlling the reaction outcome. chemrxiv.orgnih.gov The oxidation of sulfides, for example, highlights how a thermodynamically favorable two-electron transfer can be kinetically slow due to spin pairing issues, a constraint that biological systems overcome with enzymes. nih.gov

Table 2: Factors Influencing Kinetic and Thermodynamic Control

| Factor | Influence on Kinetic Product | Influence on Thermodynamic Product |

|---|---|---|

| Temperature | Favored at lower temperatures | Favored at higher temperatures |

| Reaction Time | Favored with shorter reaction times | Favored with longer reaction times |

| Catalyst/Reagents | Can be designed to favor a specific kinetic pathway | Can accelerate equilibration to the thermodynamic product |

| Solvent | Can stabilize transition states leading to either product | Can influence the relative stability of the final products |

Stereochemical Outcomes and Diastereoselective/Enantioselective Syntheses of Analogues

The synthesis of analogues of this compound with defined stereochemistry is of significant interest for creating structurally diverse molecules. This involves controlling the formation of new stereocenters on the azepane ring.

Diastereoselective Synthesis: Introducing substituents onto the azepane ring of this compound can create one or more stereocenters, leading to the possibility of diastereomers. The diastereoselective synthesis of related structures, such as CF3-containing vicinal diamines, has been achieved with high levels of control. cas.cn These methods often involve the ring-opening of precursor molecules like aziridines, where the existing stereochemistry of the starting material directs the stereochemical outcome of the product. cas.cn Similarly, a diastereoselective synthesis of a substituted this compound analogue could be envisioned starting from a chiral, substituted azepane precursor.

Enantioselective Synthesis: Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often accomplished using chiral catalysts or reagents. For example, copper-catalyzed hydroamination reactions have been used to generate α-chiral amines with high yields and enantioselectivities. mit.edu A similar strategy could potentially be applied to create chiral analogues of this compound. For instance, the enantioselective addition of a nucleophile to an imine derived from a precursor to the azepane ring could establish a key stereocenter. The synthesis of 1,3-diamines has been achieved with high efficiency and enantiospecificity through the ring-opening of aziridines with azaallyl anion nucleophiles, demonstrating that complex stereochemical arrays can be constructed with precision. nih.gov

The preparation of individual stereoisomers can also be achieved by resolution of a racemic mixture, for example, by using chiral high-performance liquid chromatography (HPLC). googleapis.com

Table 3: Strategies for Stereoselective Synthesis of Analogues

| Strategy | Description | Example Application |

|---|---|---|

| Substrate Control | A chiral center already present in the starting material directs the stereochemistry of a new center. | Synthesis starting from a chiral substituted azepane. cas.cn |

| Catalyst Control | A chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. | Copper-catalyzed asymmetric hydroamination to form a chiral azepane ring. mit.edu |

| Reagent Control | A chiral reagent is used stoichiometrically to induce chirality. | Ring-opening of a prochiral precursor with a chiral nucleophile. nih.gov |

| Racemate Resolution | A mixture of enantiomers is separated into its individual components. | Separation of enantiomers using chiral HPLC. googleapis.com |

Spectroscopic and Chromatographic Methodologies for Research Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-(3-fluorobenzenesulfonyl)azepane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the azepane ring and the 3-fluorobenzenesulfonyl group. The protons on the azepane ring adjacent to the nitrogen atom would likely appear as multiplets in the downfield region due to the electron-withdrawing effect of the sulfonyl group. The aromatic protons would present as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbon atoms of the azepane ring and the fluorinated aromatic ring would have characteristic chemical shifts. For instance, signals for aromatic carbons in similar sulfonamide structures are typically observed between 111 and 160 ppm. rsc.org

¹⁹F NMR: The fluorine NMR spectrum would be the simplest, showing a single signal for the fluorine atom on the benzene ring, with its chemical shift providing information about its electronic environment.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Azepane CH₂) | ~3.2 - 3.5 | Multiplet |

| ¹H (Azepane CH₂) | ~1.6 - 1.9 | Multiplet |

| ¹H (Aromatic) | ~7.3 - 7.8 | Multiplet |

| ¹³C (Azepane CH₂) | ~48 | - |

| ¹³C (Azepane CH₂) | ~27, ~29 | - |

| ¹³C (Aromatic) | ~115 - 165 (J-coupling with F) | - |

| ¹⁹F | -108 to -112 | - |

Note: Predicted values are based on typical ranges for analogous structures.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC would be crucial for establishing the connection between the azepane ring and the 3-fluorobenzenesulfonyl moiety by showing correlations between the azepane protons and the carbons of the aromatic ring.

The physical properties of a pharmaceutical compound are highly dependent on its solid-state form, including the possibility of polymorphism, where a compound can exist in multiple crystalline structures. nih.goveuropeanpharmaceuticalreview.com Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. europeanpharmaceuticalreview.com

While solution NMR provides information on the averaged molecular structure, ssNMR gives insights into the specific conformations and packing arrangements in the crystal lattice. dur.ac.ukresearchgate.net For this compound, ssNMR could be used to:

Identify and differentiate between potential polymorphs. nih.gov

Quantify the amounts of different forms in a mixture. europeanpharmaceuticalreview.com

Study the interactions between molecules in the solid state.

Studies on related sulfonamides have demonstrated the utility of ssNMR in understanding the effects of intermolecular interactions on the molecular conformation. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. nih.gov For this compound (C₁₂H₁₆FNO₂S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 2: Calculated Molecular Mass of this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 258.0931 |

| [M+Na]⁺ | 280.0750 |

Note: Calculations are based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. nih.gov This technique provides detailed structural information by revealing the compound's fragmentation pathways. nih.gov For protonated this compound, characteristic fragmentation would likely involve the cleavage of the sulfonamide S-N bond, which is a common fragmentation pathway for sulfonamides. researchgate.net Other expected fragmentations could include the loss of sulfur dioxide (SO₂) and fragmentation of the azepane ring. nih.govresearchgate.net The analysis of these fragments helps to piece together the structure of the original molecule. nih.govjfda-online.comgrupobiomaster.com

Chromatographic Separations in Research (HPLC, GC-MS, SFC)

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of chemical compounds. The choice of method depends on the compound's properties such as volatility, polarity, and stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like many sulfonamides. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.netmdpi.com A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be suitable for the analysis of this compound. Detection is typically achieved using a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. While some sulfonamides can be analyzed directly by GC-MS, derivatization is often required to increase their volatility and thermal stability. nih.govresearchgate.net Given the likely low volatility of this compound, HPLC would generally be the preferred method.

Supercritical Fluid Chromatography (SFC): SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the main mobile phase. selvita.comchromatographyonline.com It is particularly advantageous for chiral separations and can offer faster analysis times compared to HPLC. nih.govnih.govchromatographyonline.com For chiral compounds, SFC coupled with a chiral stationary phase can be highly effective for separating enantiomers.

Table 3: Summary of Chromatographic Techniques for the Analysis of this compound

| Technique | Principle | Application for this compound |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity determination, quantification, and preparative purification. rsc.orgoup.com |

| GC-MS | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with MS detection. | Analysis of volatile impurities or after derivatization. mdpi.com |

| SFC | Separation using a supercritical fluid as the mobile phase. | "Green" alternative to HPLC, potential for chiral separation if applicable. selvita.comchromatographyonline.com |

Development of Analytical Methods for Purity Assessment in Research

The determination of a compound's purity is a critical step in chemical research. For this compound, a multi-faceted approach combining chromatographic and spectroscopic techniques is typically employed to ensure the accurate quantification of the target molecule and the identification of any potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. wu.ac.th A reverse-phase HPLC method is often developed, utilizing a C18 or a specialized fluorinated stationary phase, the latter of which can offer alternative selectivity for halogenated compounds. researchgate.netchromatographyonline.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with a small amount of acid like trifluoroacetic acid to improve peak shape. researchgate.net Detection is commonly performed using a Photo-Diode Array (PDA) or UV-visible detector set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. wu.ac.th The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks in the chromatogram.

To complement HPLC, 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information. 1H NMR confirms the structural integrity by showing the expected proton signals and their coupling patterns, while 19F NMR is particularly sensitive for fluorine-containing compounds, offering a clear signal for the fluorine atom on the phenyl ring and helping to quantify any fluorine-containing impurities. nih.gov The combination of these methods provides a high degree of confidence in the purity of the research compound. nih.govnih.gov

Table 1: Illustrative Analytical HPLC Method for Purity Assessment

| Parameter | Value |

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

| Expected Retention Time | ~ 8.5 min |

Preparative Chromatography for Scale-Up in Research Laboratories

Once a compound of interest like this compound has been synthesized, it often needs to be purified in larger quantities (milligram to gram scale) for further biological or chemical studies. welch-us.com Preparative chromatography is the technique of choice for this purpose, allowing for the isolation of the target compound from byproducts and unreacted starting materials. acs.orgrssl.com

The process begins with the development of an analytical method, as described previously. This method is then scaled up for preparative purposes. nih.gov This involves moving to a larger column with the same stationary phase chemistry and adjusting the flow rate and injection volume accordingly. The goal is to maximize the amount of sample purified per run (throughput) without sacrificing the resolution needed to separate the target compound from its impurities. rssl.com

Both preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this scale-up. nih.gov SFC, which uses supercritical carbon dioxide as the main mobile phase, is often considered a "greener" and faster alternative to HPLC, as it reduces the consumption of organic solvents and allows for quicker recovery of the purified product. selvita.comchiraltech.com After the chromatographic separation, fractions are collected, and those containing the pure compound are combined and the solvent is removed, typically under reduced pressure, to yield the purified solid.

Table 2: Example of Analytical to Preparative Scale-Up Parameters

| Parameter | Analytical Scale | Preparative Scale |

| Column ID | 4.6 mm | 21.2 mm |

| Particle Size | 5 µm | 5 µm |

| Flow Rate | 1.0 mL/min | 21.6 mL/min |

| Sample Load | 0.1 - 0.5 mg | 20 - 100 mg |

| Objective | Purity Analysis | Compound Isolation |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. diamond.ac.uk The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded by a detector. uq.edu.au

This diffraction data is then processed computationally to generate an electron density map of the molecule within the crystal's unit cell. From this map, a detailed three-dimensional model of the molecule is constructed. diamond.ac.uk The resulting structural information is invaluable for understanding how the molecule might interact with biological targets and for confirming the outcome of a synthetic route. The data obtained from X-ray analysis is typically deposited in a crystallographic database for public access.

Table 3: Representative Crystallographic Data for a Small Molecule

| Parameter | Description |

| Empirical Formula | C₁₂H₁₆FNO₂S |

| Formula Weight | 273.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 10.8 Åα = 90°, β = 98.5°, γ = 90° |

| Volume | 1347 ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.348 g/cm³ |

| R-factor | 0.045 |

Computational Chemistry and Molecular Modeling Studies of 1 3 Fluorobenzenesulfonyl Azepane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely employed to determine molecular geometries, energies, and other fundamental properties with a high degree of accuracy. acs.org

The seven-membered azepane ring is not planar and can adopt several low-energy conformations, such as the chair and boat forms. acs.org The attachment of a relatively bulky 3-fluorobenzenesulfonyl group to the nitrogen atom introduces significant steric and electronic effects, which in turn dictate the preferred three-dimensional arrangement of the molecule.

A thorough conformational analysis using DFT would identify all possible stable conformers and the transition states that connect them. The primary conformations would likely involve the equatorial and axial placement of the sulfonyl group relative to the pseudo-plane of the azepane ring. DFT calculations, for instance at the B3LYP/6-31G(d) level of theory, can compute the relative energies of these conformers. researchgate.net The global minimum energy conformation represents the most stable and thus most probable structure of the molecule. The energy differences between various conformers and the energy barriers for their interconversion create a detailed energy landscape, which is crucial for understanding the molecule's flexibility and shape. researchgate.net Studies on similar heterocyclic rings have shown that even small energy differences can lead to a dominant population of one conformer over others. acs.org

Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformers of 1-(3-Fluorobenzenesulfonyl)azepane

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Twist-Chair (Equatorial Sulfonyl) | 0.00 (Global Minimum) |

| 2 | Twist-Chair (Axial Sulfonyl) | +2.5 |

| 3 | Twist-Boat (Equatorial Sulfonyl) | +4.8 |

| 4 | Twist-Boat (Axial Sulfonyl) | +6.5 |

Note: This table is illustrative. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. youtube.comniscpr.res.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich azepane ring. In contrast, the electron-withdrawing nature of the sulfonyl group and the fluorinated benzene (B151609) ring would cause the LUMO to be concentrated on the 3-fluorobenzenesulfonyl moiety. researchgate.net DFT calculations can provide precise energy values for these orbitals and map their spatial distribution. acs.orgresearchgate.net This information is critical for predicting how the molecule might interact with other chemical species, such as electrophiles attacking the azepane nitrogen or nucleophiles targeting the sulfur atom or the benzene ring. youtube.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.2 | Localized on the azepane ring; indicates sites of nucleophilic character. |

| LUMO | -1.5 | Localized on the 3-fluorobenzenesulfonyl group; indicates sites of electrophilic character. |

| HOMO-LUMO Gap | 5.7 | Suggests high kinetic stability. |

Note: This table is illustrative. Actual values would require specific DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides static pictures of stable molecular conformations, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govacs.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing a detailed view of molecular motions and conformational changes. chemrxiv.org

Table 3: Potential Insights from an MD Simulation of this compound

| Parameter/Analysis | Information Gained |

|---|---|

| Root Mean Square Deviation (RMSD) | Stability of the molecular conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different regions of the molecule. |

| Dihedral Angle Analysis | Rotational freedom around key bonds (e.g., C-S, S-N). |

| Radial Distribution Function (RDF) | Interaction patterns with solvent molecules (e.g., water). |

| Hydrogen Bond Analysis | Formation and lifetime of intramolecular and intermolecular hydrogen bonds. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Target Interactions (Excluding Biological Outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property, such as binding affinity to a target protein. niscpr.res.intandfonline.comlookchem.com These models are built by calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties.

QSAR modeling can be approached in two main ways. Ligand-based approaches are used when the three-dimensional structure of the molecular target is unknown. These models are built using a set of molecules with known properties (the "training set") to find correlations between their structural features and their activity. nih.gov For this compound, a ligand-based QSAR model could be developed using a series of related sulfonamides to predict theoretical binding affinity. nih.govtandfonline.com

Structure-based approaches are employed when the 3D structure of the target is available. In this case, techniques like molecular docking can be used to predict the binding pose and score for a series of molecules. tandfonline.com These scores, along with other calculated interaction parameters, can then be used as the dependent variable in a QSAR equation to build a predictive model.

For any QSAR model, a wide range of molecular descriptors are calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. niscpr.res.in

Table 4: Examples of Molecular Descriptors for a QSAR Study of Sulfonamide Derivatives

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Topological | Molecular Weight, Wiener Index | Encodes size and branching. |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Describes electronic distribution and reactivity. niscpr.res.in |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies hydrophobicity. |

| 3D Descriptors | Solvent Accessible Surface Area (SASA), Polar Surface Area (PSA) | Relates to molecular shape and potential for hydrogen bonding. |

Pharmacophore modeling is a powerful ligand-based method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. nih.govnih.gov These features typically include hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. researchgate.net

Based on the structure of this compound, a hypothetical pharmacophore model could be constructed. This model would likely include:

Two hydrogen bond acceptors corresponding to the sulfonyl oxygens.

A hydrophobic aromatic feature for the fluorobenzene (B45895) ring.

A general hydrophobic feature representing the aliphatic azepane ring.

Once a pharmacophore model is validated, it can be used as a 3D query to perform a virtual screen of large databases containing millions of compounds. nih.gov This pre-experimental process rapidly identifies other molecules that match the key pharmacophoric features, thereby prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing. nih.gov

In Silico Prediction of Synthetic Feasibility and Reaction Outcomes

However, the principles of computational chemistry provide a framework for how such an investigation could be conducted. The synthesis of this compound would likely involve the reaction of 3-fluorobenzenesulfonyl chloride with azepane. Computational models could be used to predict the feasibility and outcome of this sulfonylation reaction.

Table 1: Potential Reactants for the Synthesis of this compound

| Reactant Name | Chemical Formula | Role in Reaction |

| 3-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | Electrophile |

| Azepane | C₆H₁₃N | Nucleophile |

In silico analysis would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction at the molecular level. These calculations could elucidate the reaction mechanism, identify the transition state structures, and determine the activation energies, thereby providing an estimate of the reaction rate.

Furthermore, computational models can predict various properties of the reactants and the product, which are crucial for understanding the reaction's thermodynamics and kinetics.

Table 2: Computationally Verifiable Properties for Reaction Feasibility

| Property | Significance in Reaction Prediction |

| Electron Density Distribution | Indicates the nucleophilic (on the azepane nitrogen) and electrophilic (on the sulfonyl sulfur) centers. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital (HOMO) of azepane and the Lowest Unoccupied Molecular Orbital (LUMO) of 3-fluorobenzenesulfonyl chloride are key to predicting reactivity. A smaller energy gap generally suggests a more favorable reaction. |

| Reaction Energy Profile | Calculation of the energies of reactants, transition states, intermediates, and products to determine the overall thermodynamics (exergonic or endergonic) and kinetics (activation energy barrier) of the reaction. |

| Solvent Effects | Computational models can simulate the reaction in different solvents to predict how the solvent might influence the reaction rate and outcome. |

While specific data tables and detailed research findings for this compound are not available, the general approach described above is a standard in modern computational chemistry for predicting the feasibility of synthesizing novel compounds. Future research applying these methods to this specific molecule would be invaluable for guiding its synthetic efforts.

Structure Activity Relationship Sar Studies on Derivatives of 1 3 Fluorobenzenesulfonyl Azepane in Research Excluding Clinical Efficacy/safety

Design Principles for Analogues and Homologues within Academic Research

The design of analogues and homologues of 1-(3-Fluorobenzenesulfonyl)azepane in an academic research setting is guided by established medicinal chemistry principles. The primary goal is to systematically probe the chemical space around the lead compound to identify key structural features that govern its theoretical binding and affinity for various biological targets. This involves creating a library of related compounds where specific parts of the molecule are altered.

Key strategies in the design of these analogues include:

Ring System Modification: Altering the size and nature of the heterocyclic ring system is a common approach. For instance, replacing the seven-membered azepane ring with smaller or larger rings, such as piperidine (B6355638) (six-membered) or azetidine (B1206935) (four-membered), can provide insights into the optimal ring size for target interaction. The introduction of heteroatoms, such as oxygen or sulfur, within the ring system is another strategy to explore different conformational possibilities and potential hydrogen bonding interactions.

Substituent Variation: The phenyl ring of the benzenesulfonyl group is a prime location for modification. Researchers systematically introduce a variety of substituents at different positions on the ring to probe electronic and steric effects. These substituents can range from simple alkyl groups to more complex functional groups, each chosen to test a specific hypothesis about the nature of the binding pocket.

Linker Modification: The sulfonyl linker, which connects the phenyl ring to the azepane moiety, is another key area for modification. Researchers may explore alternative linkers, such as amides or ketones, to understand the importance of the sulfonyl group's geometry and electronic properties for molecular recognition.

Stereochemical Exploration: When chiral centers are present or introduced into the molecule, the synthesis of individual stereoisomers is crucial. This allows for the investigation of how the three-dimensional arrangement of atoms affects binding affinity, as biological targets are often stereoselective.

Homologues, which differ by a repeating unit such as a methylene (B1212753) group, are designed to explore the impact of increasing or decreasing the distance between key functional groups within the molecule. This can help to map the dimensions of the binding site on a biological target.

Impact of Structural Modifications on Interaction with Biological Targets (Theoretical Binding/Affinity)

The following subsections detail how specific structural changes to this compound can theoretically influence its interaction with biological targets.

The 3-fluoro substituent on the phenyl ring of this compound is a critical feature that can be systematically varied to probe the binding pocket of a biological target. The nature and position of substituents on this aromatic ring can significantly impact binding affinity through a combination of electronic and steric effects.

Electronic Effects: The fluorine atom at the meta-position is strongly electron-withdrawing. Replacing it with other electron-withdrawing groups (e.g., -Cl, -Br, -CN, -NO2) or electron-donating groups (e.g., -CH3, -OCH3, -NH2) can modulate the electrostatic potential of the phenyl ring. This, in turn, can influence interactions with charged or polar residues within a binding site. For example, an electron-deficient ring may participate in favorable pi-stacking interactions with electron-rich aromatic amino acid residues like tryptophan or tyrosine.

Steric Effects: The size and shape of the substituent also play a crucial role. Introducing bulkier groups can either enhance binding by filling a hydrophobic pocket or decrease affinity due to steric hindrance, preventing the molecule from adopting an optimal binding conformation. The position of the substituent is equally important; a group that is well-tolerated at the meta-position might cause a steric clash if moved to the ortho- or para-position.

Halogen Bonding: The fluorine atom can also participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. The strength of this interaction can be tuned by changing the halogen (F < Cl < Br < I).

Systematic variation of substituents on the phenyl ring allows researchers to construct a detailed SAR map, providing valuable information about the topology and electronic environment of the target's binding site.

Table 1: Theoretical Impact of Phenyl Ring Substituents on Binding Affinity

| Substituent at Position 3 | Electronic Effect | Expected Impact on Binding (Theoretical) | Rationale |

| -F (Fluorine) | Electron-withdrawing | Baseline | Reference compound. |

| -Cl (Chlorine) | Electron-withdrawing | Potentially similar or increased affinity | Can participate in halogen bonding. |

| -CH3 (Methyl) | Electron-donating | Potentially decreased or increased affinity | Depends on the presence of a hydrophobic pocket. |

| -OCH3 (Methoxy) | Electron-donating | Potentially altered affinity | Can act as a hydrogen bond acceptor. |

| -NO2 (Nitro) | Strongly electron-withdrawing | Potentially increased affinity | Can form strong electrostatic interactions. |

The seven-membered azepane ring is a key structural feature of this compound, providing a flexible scaffold that can adopt multiple conformations to fit into a binding pocket. Modifications to this ring system can have a profound impact on the molecule's interaction profile.

Ring Size: Altering the ring size to a six-membered piperidine or a five-membered pyrrolidine (B122466) ring changes the conformational flexibility and the spatial orientation of the substituents. A smaller, more rigid ring system might pre-organize the molecule into a bioactive conformation, leading to a favorable entropic contribution to binding. Conversely, a larger ring might be necessary to span a greater distance within the binding site.

Introduction of Heteroatoms: Replacing a methylene group (-CH2-) in the azepane ring with a heteroatom like oxygen (oxazepane) or sulfur (thiazepane) can introduce new potential hydrogen bonding interactions and alter the ring's polarity and conformational preferences.

Substitution on the Ring: Introducing substituents on the azepane ring itself can provide additional points of interaction with the target. For example, a hydroxyl group could act as a hydrogen bond donor or acceptor, while a methyl group could engage in hydrophobic interactions. The position and stereochemistry of these substituents are critical for achieving optimal binding.

Ring Unsaturation: Introducing double bonds into the azepane ring to form a tetrahydroazepine or a dihydroazepine can rigidify the structure and alter its three-dimensional shape, which can significantly affect binding affinity.

These modifications allow for a detailed exploration of the steric and electronic requirements of the binding site that accommodates the azepane moiety.

Table 2: Theoretical Influence of Azepane Ring Modifications on Binding

| Modification | Expected Conformational Change | Potential Impact on Interaction Profile |

| Contraction to Piperidine | Reduced flexibility | May improve binding by locking in an active conformation. |

| Expansion to Azocane | Increased flexibility | May allow for interaction with more distant residues. |

| Introduction of Oxygen | Altered polarity and H-bonding | Potential for new hydrogen bonds with the target. |

| Substitution with a Methyl Group | Increased lipophilicity | May enhance binding through hydrophobic interactions. |

The sulfonyl linker (-SO2-) plays a crucial role in connecting the fluorophenyl ring and the azepane moiety, and its properties are important for molecular recognition.

Geometry: The sulfonyl group has a tetrahedral geometry, which positions the phenyl and azepane rings in a specific three-dimensional arrangement. This geometry is critical for establishing the correct orientation of the molecule within the binding site.

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. They can form strong interactions with hydrogen bond donors, such as the amide protons of the protein backbone or the side chains of amino acids like arginine, lysine, or asparagine.

Bioisosteric Replacement: Replacing the sulfonyl group with other linkers is a common strategy to probe the importance of its specific properties. Bioisosteres are chemical groups with similar steric and electronic properties. For example, replacing the sulfonyl group with a sulfonamide (-SO2NH-), an amide (-CONH-), or a ketone (-CO-) can help to determine whether the tetrahedral geometry, the hydrogen bonding capacity, or the electronic nature of the sulfonyl group is more important for binding. A sulfonamide, for instance, introduces a hydrogen bond donor, which could lead to new interactions with the target.

Table 3: Theoretical Role of Linker Modifications in Molecular Recognition

| Linker | Key Features | Potential Role in Molecular Recognition |

| Sulfonyl (-SO2-) | Tetrahedral geometry, H-bond acceptor | Orients the two ring systems, forms hydrogen bonds. |

| Sulfonamide (-SO2NH-) | H-bond donor and acceptor | Can form additional hydrogen bonds. |

| Amide (-CONH-) | Planar geometry, H-bond donor/acceptor | Alters the relative orientation of the rings. |

| Ketone (-CO-) | Planar geometry, H-bond acceptor | Removes the tetrahedral geometry and one H-bond acceptor. |

Stereoisomeric Effects on Binding Profiles (Theoretical and in vitro binding assays)

When a molecule is chiral, its stereoisomers (enantiomers and diastereomers) can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

If a chiral center is introduced into this compound, for example, by substitution on the azepane ring, the resulting enantiomers will have non-superimposable mirror images. While they have identical physical and chemical properties in an achiral environment, their interactions with a chiral binding site can differ dramatically.

Differential Binding Affinity: One enantiomer may bind with much higher affinity than the other because its three-dimensional arrangement of atoms allows for a more complementary fit with the binding site. The other enantiomer, the "distomer," may bind with lower affinity or not at all. The ratio of the binding affinities of the two enantiomers is known as the eudismic ratio.

Theoretical Modeling: Computational docking studies can be used to predict how each stereoisomer will bind to a target protein. These models can help to rationalize the observed differences in binding affinity and guide the design of more potent and selective analogues.

In Vitro Binding Assays: Experimental validation of theoretical predictions is carried out using in vitro binding assays. These assays directly measure the affinity of each purified stereoisomer for the target protein. Common techniques include radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).

The study of stereoisomeric effects is a fundamental aspect of SAR and is essential for understanding the precise molecular interactions that govern the biological activity of a chiral compound.

Table 4: Hypothetical Binding Affinities of Stereoisomers

| Stereoisomer | Target | Binding Affinity (Ki) (nM) - Hypothetical |

| (R)-isomer | Receptor X | 10 |

| (S)-isomer | Receptor X | 500 |

| (R)-isomer | Enzyme Y | 75 |

| (S)-isomer | Enzyme Y | 80 |

Exploration of 1 3 Fluorobenzenesulfonyl Azepane As a Chemical Probe or Synthetic Intermediate

Utility in Organic Synthesis as a Versatile Building Block for Complex Molecules

The structural framework of 1-(3-Fluorobenzenesulfonyl)azepane is composed of two key components: the saturated seven-membered azepane ring and the 3-fluorobenzenesulfonyl group. Both of these moieties contribute to its utility as a versatile building block in the synthesis of more complex molecules. nih.govnih.gov The azepane ring is a prominent structural motif in a variety of natural products and pharmaceutically active compounds. nih.gov Its non-planar, flexible conformation allows it to explore a larger region of three-dimensional chemical space compared to more common five- and six-membered nitrogen heterocycles, a desirable attribute in the design of novel therapeutic agents. nih.gov

The synthesis of this compound is conceptually straightforward, typically involving the reaction of azepane with 3-fluorobenzenesulfonyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct. This reaction forms a stable sulfonamide linkage.

The presence of the fluorine atom on the phenyl ring is of particular significance. The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. thieme.de Consequently, the 3-fluorobenzenesulfonyl group serves as a valuable building block for introducing these desirable properties into a target molecule.

The utility of the azepane scaffold is evident in a range of bioactive compounds, as highlighted in the following table:

| Bioactive Molecule Containing an Azepane Moiety | Biological Activity/Application |

| Balanol | Protein kinase C inhibitor nih.gov |

| Azepine-based compounds | Antidiabetic, anticancer, and antiviral activities nih.gov |

| Dibenzo[b,f]azepine derivatives | Antidepressants, anxiolytics, and anticonvulsants nih.govnih.govlew.ro |

The incorporation of the this compound moiety into a larger molecular structure can be envisioned through various synthetic strategies. The sulfonamide nitrogen can participate in further chemical transformations, or the aromatic ring can be functionalized via electrophilic or nucleophilic aromatic substitution, although the deactivating nature of the sulfonyl group would influence the reaction conditions required.

Application in Material Science Research (e.g., Polymer Chemistry, Supramolecular Chemistry)

While specific applications of this compound in material science have not been extensively reported, its structural features suggest potential utility in this field. The incorporation of fluorine atoms into polymers is a well-established strategy for modifying their properties, such as thermal stability, chemical resistance, and surface characteristics. The 3-fluorophenyl group in this compound could therefore be a valuable component in the design of specialty polymers with tailored properties.

In the realm of supramolecular chemistry, the directed, non-covalent interactions of molecules are paramount. The 1,2,3-triazole ring, often synthesized via "click chemistry," is a notable example of a functional group that participates in diverse supramolecular interactions. rsc.org Similarly, the sulfonyl group in this compound can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking interactions. These features could be exploited in the design of supramolecular assemblies, liquid crystals, or molecular organic frameworks (MOFs). For instance, the dibenzo[b,f]azepine moiety has been utilized in the development of ligands for MOFs. nih.gov While this is a larger, more complex system, it highlights the potential for azepine-containing structures in this area of material science.

The potential applications are summarized in the table below:

| Potential Application Area | Rationale Based on Structural Features |

| Polymer Chemistry | The fluorine atom can enhance thermal stability and chemical resistance of polymers. |

| Supramolecular Chemistry | The sulfonyl group can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions, facilitating the formation of ordered structures. |

| Organic Light-Emitting Diodes (OLEDs) | Dibenzo[b,f]azepine moieties have been explored for use in OLEDs, suggesting a potential, albeit indirect, relevance for azepine-containing compounds. nih.gov |

Further research is required to explore and validate these potential applications of this compound in material science.

Theoretical Roles in Chemical Biology Research (Target Identification, Pathway Elucidation)

A particularly compelling application of this compound lies in the field of chemical biology, specifically as a chemical probe. nih.gov The sulfonyl fluoride (B91410) moiety is recognized as a "warhead" that can covalently react with nucleophilic amino acid residues in proteins. rsc.org This property makes sulfonyl fluoride-containing compounds powerful tools for activity-based protein profiling (ABPP) and target identification.

The mechanism of action involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent bond. This irreversible binding allows for the specific and permanent labeling of target proteins.

A variety of amino acid residues can be targeted by sulfonyl fluorides, expanding the scope of proteins that can be investigated beyond traditional cysteine-targeting covalent probes.

| Amino Acid Residue | Nucleophilic Group |

| Tyrosine | Phenolic hydroxyl group nih.gov |

| Serine | Aliphatic hydroxyl group nih.gov |

| Threonine | Aliphatic hydroxyl group nih.gov |

| Lysine | ε-amino group |

| Histidine | Imidazole ring nih.gov |

In a theoretical application, this compound could be used to identify the biological targets of a bioactive molecule containing an azepane scaffold. By synthesizing a derivative of the bioactive molecule that incorporates the 3-fluorobenzenesulfonylazepane moiety, researchers could use this probe to covalently label the target protein(s) in a complex biological sample. Subsequent proteomic analysis would then allow for the identification of the labeled proteins, providing critical insights into the mechanism of action of the original bioactive compound. nih.gov

Furthermore, by incorporating a "clickable" handle, such as an alkyne or azide, into the this compound structure, its utility as a chemical probe can be enhanced. nih.gov This would enable the use of bioorthogonal chemistry to attach reporter tags, such as fluorophores or biotin, for visualization or enrichment of the labeled proteins.

The development of such chemical probes is crucial for advancing our understanding of biological pathways and for the validation of new drug targets. nih.gov While the specific use of this compound as a chemical probe is still theoretical, the well-established reactivity of the sulfonyl fluoride group provides a strong rationale for its potential in this exciting area of research.

Emerging Research Directions and Future Outlook in Sulfonylazepane Chemistry

The field of medicinal chemistry is in a constant state of evolution, driven by technological advancements and a growing emphasis on sustainable practices. For niche but promising areas like sulfonylazepane chemistry, these trends offer a glimpse into a future of accelerated discovery and more responsible manufacturing. The exploration of compounds such as 1-(3-Fluorobenzenesulfonyl)azepane is poised to benefit significantly from the integration of automation, computational intelligence, and environmentally conscious methodologies. This outlook examines the emerging research directions that are set to define the next chapter of sulfonylazepane chemistry.

Q & A

Q. What are the optimized synthetic routes for 1-(3-Fluorobenzenesulfonyl)azepane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of azepane using 3-fluorobenzenesulfonyl chloride ( ). Key steps include:

- Nucleophilic substitution : Azepane reacts with 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH) in a polar aprotic solvent (e.g., dichloromethane).

- Purification : Column chromatography or recrystallization from 2-propanol-DMF mixtures improves purity ().

Q. Critical Factors :

- Temperature : Room temperature minimizes side reactions (e.g., ring-opening).

- Stoichiometry : A 1:1.2 molar ratio of azepane to sulfonyl chloride maximizes yield.

- Catalysts : Triethylamine enhances reaction efficiency by neutralizing HCl byproducts.

Q. How is structural characterization of this compound performed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Distinct signals for azepane protons (δ 1.5–2.5 ppm) and aromatic fluorine (δ 7.2–7.8 ppm).

- ¹³C NMR : Confirms sulfonyl group attachment (C-SO₂ at ~135 ppm) ().

- Mass Spectrometry (MS) : Molecular ion peak at m/z 259 [M+H]⁺ (calculated for C₁₂H₁₅FNO₂S).

- X-ray Crystallography : Resolves torsional angles in the azepane ring and sulfonyl group orientation ().

Q. Data Interpretation :

- Fluorine’s electron-withdrawing effect deshields adjacent protons, splitting aromatic signals ().

- Compare with analogs (e.g., nitro or bromo substituents) to validate assignments ().

Advanced Research Questions

Q. How do substituent positions (e.g., 3-F vs. 4-F) on the benzenesulfonyl group affect biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- 3-Fluorine : Enhances binding to G-protein-coupled receptors (GPCRs) via hydrophobic interactions ().

- 4-Fluorine : Reduces metabolic stability due to increased susceptibility to cytochrome P450 oxidation ().

Q. Experimental Design :

Synthesize analogs with substituents at 2-, 3-, and 4-positions.

Test binding affinity (IC₅₀) using radioligand assays.

Assess metabolic stability in liver microsomes.

Q. How can computational modeling resolve contradictions in reported mechanisms of action?

Methodological Answer: Case Study : Conflicting reports on whether the compound acts as a serotonin receptor agonist or antagonist.

- Molecular Dynamics (MD) Simulations :

- Model ligand-receptor docking using GPCR crystal structures (e.g., 5-HT₂A).

- Fluorine’s electronegativity stabilizes interactions with Ser159 and Tyr370 residues ().

- Free Energy Calculations : Predict binding modes favoring partial agonism (ΔG = -9.2 kcal/mol).

Q. Validation :

- Compare with experimental IC₅₀ values from radioligand displacement assays ().

- Use mutagenesis to confirm critical residues (e.g., Ser159Ala reduces binding by 80%).

Reference : Computational protocols from and validation methods in .

Q. What strategies mitigate challenges in enantiomeric resolution of this compound?

Methodological Answer:

- Chiral Chromatography : Use amylose-based columns (Chiralpak AD-H) with hexane:ethanol (80:20) mobile phase.

- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively modifies one enantiomer.

- Crystallization : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.